molecular formula C18H21NS B1342620 10-Hexylphenothiazine CAS No. 73025-93-1

10-Hexylphenothiazine

Cat. No. B1342620
CAS RN: 73025-93-1
M. Wt: 283.4 g/mol
InChI Key: VRJVOTTZESKWPD-UHFFFAOYSA-N
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Description

10-Hexylphenothiazine is a derivative of the phenothiazine family, a group of compounds known for their diverse pharmacological activities and applications in organic synthesis. While the provided papers do not directly discuss 10-hexylphenothiazine, they do provide insights into the synthesis, structure, and reactivity of related phenothiazine derivatives, which can be extrapolated to understand 10-hexylphenothiazine.

Synthesis Analysis

The synthesis of phenothiazine derivatives is a topic of interest due to their potential applications. For instance, the paper on the improved synthesis of 2-trifluoromethyl-10-aminopropylphenothiazine (TAPP) describes a high-yielding three-step process using less hazardous reagents, achieving an overall yield of 96% . Similarly, the one-pot synthesis of 10-heteroarylphenothiazines through Ullmann coupling indicates a method that could potentially be adapted for the synthesis of 10-hexylphenothiazine . The synthesis of 3,7-diamino-10-acetylphenothiazine also provides a relevant example of how substitutions at the 10-position of the phenothiazine core can be achieved .

Molecular Structure Analysis

The structure of phenothiazine derivatives is crucial for their chemical properties and biological activities. The 13C NMR analysis of 10-heteroarylphenothiazines suggests geometries consistent with X-ray crystallography data, indicating significant π-interaction between the phenothiazine ring and π-deficient heterocycles . This information is valuable for understanding the electronic structure of 10-hexylphenothiazine, which would also feature a phenothiazine core with a substituent at the 10-position.

Chemical Reactions Analysis

Phenothiazine derivatives undergo various chemical reactions, which are essential for their functionalization and application. The methylation of 3-hexyloxy-10H-pyridazino[4,3-b][1,4]benzothiazine demonstrates the reactivity of a phenothiazine derivative under nucleophilic conditions, leading to different methylated products . This study provides insight into how 10-hexylphenothiazine might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. The antibacterial activity of novel 10-substituted 2-(4-piperidyl/phenyl)-5,5-dioxo[1,2,4]triazolo[1,5-b][1,2,4]benzothiadiazine derivatives highlights the importance of the 10-position substituents in determining biological activity . This suggests that the hexyl group in 10-hexylphenothiazine could similarly affect its physical and chemical properties, potentially impacting its solubility, stability, and biological activity.

Scientific Research Applications

  • Phenothiazine Derivatives in Medical Applications :

    • Phenothiazine derivatives like chlorpromazine, a closely related compound to 10-Hexylphenothiazine, have been extensively used in medical applications. For instance, they've been employed in the treatment of various medical and psychiatric disorders (Schick & Virks, 1956; Van Ommen & Brown, 1955).
  • Electrochemistry and Light-Emitting Properties :

    • Phenothiazine-based polymers, such as poly(10-hexylphenothiazine-3,7-diyl) (PHPT), have been synthesized and studied for their photophysical, electrochemical, and electroluminescent properties. These properties make them potential candidates for use in electronic devices, such as light-emitting diodes (Kong, Kulkarni & Jenekhe, 2003).
  • Use in Dermatologic Disorders :

    • Derivatives like cetirizine, derived from hydroxyzine (another phenothiazine derivative), have been effective in treating various dermatologic conditions such as urticaria and atopic dermatitis (Zuberbier & Henz, 1999).
  • Neurodevelopmental Impact in Pediatric Use :

    • The use of first-generation antihistamines like hydroxyzine in young children has been studied for its potential impact on neurodevelopment. This research is relevant for understanding the broader implications of phenothiazine derivatives in pediatric populations (Gober et al., 2022).
  • Receptor Activity and Drug Interactions :

    • Phenothiazines have been studied for their effects on dopamine and noradrenaline receptors and interactions with other drugs, which are crucial for understanding their therapeutic applications and side effects ([Andén et al., 1970](https://consensus.app/papers/receptor-activity-turnover-dopamine-neuroleptics-andén/88feaacbaab25
    a9280edbf0fde1cbb61/?utm_source=chatgpt)).

Safety And Hazards

10-Hexylphenothiazine is classified as a potential skin and eye irritant . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

10-hexylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NS/c1-2-3-4-9-14-19-15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19/h5-8,10-13H,2-4,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJVOTTZESKWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597007
Record name 10-Hexyl-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hexylphenothiazine

CAS RN

73025-93-1
Record name 10-Hexyl-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73025-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Hexyl-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Hexylphenothiazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
JY Choi, DH Kim, B Lee, JH Kim - Bulletin of the Korean Chemical …, 2009 - koreascience.kr
… In order to compare opto-electrical and electroluminescent properties, we also synthesized poly(10hexylphenothiazine-3,7-diyl) (PTV). We investigated the fun damental photophysical, …
Number of citations: 15 koreascience.kr
X Kong, AP Kulkarni, SA Jenekhe - Macromolecules, 2003 - ACS Publications
… The monomer 3,7-dibromo-10-hexylphenothiazine was synthesized in two steps from the starting phenothiazine. 9,9-Dihexylfluorene-2,7-bis(trimethylene boronate) was synthesized …
Number of citations: 219 0-pubs-acs-org.brum.beds.ac.uk
J Choi, B Lee, JH Kim - Synthetic metals, 2009 - Elsevier
… We synthesized new π-conjugated alternating copolymers based on 10-hexylphenothiazine and TAZ through well-known palladium catalyzed the Suzuki coupling reaction. The …
MR Nagar, A Choudhury, D Tavgeniene… - Journal of Materials …, 2022 - pubs.rsc.org
… -10-hexylphenothiazine (6) were obtained by Vilsmeier-Haack formylation reaction of the 10-hexylphenoxazine (3) or 10-hexylphenothiazine (… of 3-formyl-10-hexylphenothiazine (6) with …
Number of citations: 15 0-pubs-rsc-org.brum.beds.ac.uk
XH Zhang, SH Kim, IS Lee, CJ Gao… - Bulletin of the Korean …, 2007 - koreascience.kr
… )-10hexylphenothiazine 1a and symmetrical 3,7-bis(benzimidazol-2'-yl)-10-hexylphenothiazine 2a were … dazol-2'-yl)-10-hexylphenothiazine 1b and 3,7-bis(1'-propylbenzimidazol-2'-yl)-…
Number of citations: 25 koreascience.kr
PJ Chung, JH Sung - Applied Chemistry for Engineering, 2007 - koreascience.kr
… , 10-methylphenothiazine 혹은 10hexylphenothiazine을 합성한다. … 10-hexylphenothiazine에 DMF를 각각 반응시 켜 10-methylphenothiazine-3-carbaldehyde 혹은 10-hexylphenothiazine…
Number of citations: 4 koreascience.kr
유혜리, 신웅, 정미선, 박상준, 박정배… - 한국고분자학회 학술대회 …, 2009 - cheric.org
Organic photovoltaic systems exhibiting low cost and high efficiency in solar energy conversion are strategically important and actively pursued worldwide. In order to improve their …
Number of citations: 2 www.cheric.org
NS Cho, JH Park, SK Lee, J Lee, HK Shim… - …, 2006 - ACS Publications
A series of novel organic semiconducting polymers composed of fluorene and bis(2-phenyl-2-cyanovinyl)-10-hexylphenothiazine) (PZB) comonomer were synthesized and …
Number of citations: 155 0-pubs-acs-org.brum.beds.ac.uk
최지영, 김주현, 이봉 - 2007 - cheric.org
… This is presumably due to 1,2,4-triazole does not affect ionization potential 10-hexylphenothiazine … based on phenothiazine-based 10-hexylphenothiazine and aromatic 1,2,4-triazole. …
Number of citations: 2 www.cheric.org
정미선, 유혜리, 신웅, 김주현 - cheric.org
In order to enhance electron injection/transporting properties, we introduce new oligomer base on phenothiazine. We synthesis oligo (10-hexyl-3, 7-phenothiazine) and end capped 3-…
Number of citations: 3 www.cheric.org

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